molecular formula C10H11NO4 B065388 Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate CAS No. 168165-86-4

Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate

Cat. No.: B065388
CAS No.: 168165-86-4
M. Wt: 209.2 g/mol
InChI Key: JDEIRPOMJWEHHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate typically involves the reaction of 6-hydroxy-3-pyridinecarboxaldehyde with methyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products Formed

Scientific Research Applications

Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and undergo nucleophilic attacks, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate is unique due to its specific functional groups and reactivity. Its combination of hydroxyl and carbonyl groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

methyl 4-oxo-4-(6-oxo-1H-pyridin-3-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)5-3-8(12)7-2-4-9(13)11-6-7/h2,4,6H,3,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEIRPOMJWEHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401158
Record name methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168165-86-4
Record name methyl 4-(6-hydroxy-3-pyridyl)-4-oxo-butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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